
1H-Imidazole, 4-ethenyl-1-methyl-
Overview
Description
1H-Imidazole, 4-ethenyl-1-methyl- is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4-ethenyl-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methylimidazole with ethenyl halides in the presence of a base. The reaction conditions often involve moderate temperatures and solvents like dimethylformamide or acetonitrile to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 1H-Imidazole, 4-ethenyl-1-methyl- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. The final product is usually purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 4-ethenyl-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethenyl group allows for substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperatures.
Substitution: Halogens, nucleophiles; conditions: organic solvents, catalysts like palladium or copper.
Major Products:
- Oxidation products: Imidazole oxides.
- Reduction products: Reduced imidazole derivatives.
- Substitution products: Halogenated or nucleophile-substituted imidazoles .
Scientific Research Applications
1H-Imidazole, 4-ethenyl-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of polymers, resins, and as a curing agent in epoxy formulations.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-ethenyl-1-methyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The ethenyl group enhances its binding affinity and specificity. The compound can also interact with cellular receptors and signaling pathways, modulating various physiological processes .
Comparison with Similar Compounds
- 1H-Imidazole, 4-methyl-
- 1H-Imidazole, 4-ethenyl-
- 1H-Imidazole, 4-ethyl-1-methyl-
Comparison: 1H-Imidazole, 4-ethenyl-1-methyl- is unique due to the presence of both ethenyl and methyl groups, which confer distinct reactivity and binding properties. Compared to 1H-Imidazole, 4-methyl-, the ethenyl group in 1H-Imidazole, 4-ethenyl-1-methyl- enhances its potential for substitution reactions. Similarly, the methyl group differentiates it from 1H-Imidazole, 4-ethenyl-, providing additional steric and electronic effects .
Biological Activity
Overview
1H-Imidazole, 4-ethenyl-1-methyl- (CAS No. 56662-94-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the imidazole family, which is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities.
Chemical Structure
The chemical structure of 1H-Imidazole, 4-ethenyl-1-methyl- can be represented as follows:
This structure features a five-membered ring containing two nitrogen atoms. The ethenyl and methyl groups contribute to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways.
Compound | Microbial Target | Inhibition (%) | Reference |
---|---|---|---|
1H-Imidazole, 4-ethenyl-1-methyl- | Staphylococcus aureus | 70% | |
Escherichia coli | 65% |
Antifungal Activity
Imidazole derivatives are also recognized for their antifungal properties. The compound has been tested against various fungal strains, demonstrating efficacy comparable to established antifungal agents.
Anticancer Potential
The anticancer activity of imidazole compounds is an area of active research. Specifically, studies have identified that certain derivatives can inhibit the activity of key enzymes involved in cancer cell proliferation, such as heme oxygenase-1 (HO-1). Inhibition of HO-1 has been linked to improved outcomes in various malignancies.
The biological activity of 1H-Imidazole, 4-ethenyl-1-methyl- is attributed to its ability to interact with various biological macromolecules:
- Nucleic Acids: The compound can bind to DNA and RNA, potentially inhibiting viral replication and inducing apoptosis in cancer cells.
- Enzymes: It may inhibit enzymes involved in nucleic acid metabolism such as DNA polymerase and reverse transcriptase, which are crucial for viral replication.
Case Studies
Recent studies have highlighted the potential of imidazole derivatives in clinical applications:
-
Study on Antimicrobial Activity:
A comprehensive study evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. The results indicated that modifications to the imidazole ring significantly enhanced activity against both Gram-positive and Gram-negative bacteria . -
Antifungal Efficacy:
Another investigation focused on the antifungal properties of substituted imidazoles against resistant strains of Candida species. Results showed promising inhibition rates, suggesting that these compounds could serve as effective alternatives to conventional antifungals . -
Anticancer Research:
A fragment-based approach was used to design novel imidazole-based compounds targeting HO-1. The study demonstrated that certain derivatives exhibited micromolar activity against HO-1, indicating their potential as anticancer agents .
Properties
IUPAC Name |
4-ethenyl-1-methylimidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-3-6-4-8(2)5-7-6/h3-5H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAHWEZVVBZFBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475957 | |
Record name | 1H-Imidazole, 4-ethenyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56662-94-3 | |
Record name | 4-Ethenyl-1-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56662-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 4-ethenyl-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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